An In-depth Technical Guide to the Chemical Properties of cis-1-Bromo-1-propene
An In-depth Technical Guide to the Chemical Properties of cis-1-Bromo-1-propene
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis-1-Bromo-1-propene, also known by its IUPAC name (Z)-1-bromoprop-1-ene, is a halogenated alkene of significant interest in organic synthesis.[1] Its unique structural arrangement, featuring a bromine atom and a methyl group on the same side of the carbon-carbon double bond, imparts specific reactivity that makes it a valuable building block in the synthesis of a wide range of organic molecules, including pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the chemical and physical properties of cis-1-bromo-1-propene, detailed experimental protocols for its synthesis and common reactions, and key safety information.
Chemical and Physical Properties
The physical and chemical properties of cis-1-bromo-1-propene are summarized in the table below, providing a ready reference for researchers.
| Property | Value |
| Molecular Formula | C₃H₅Br |
| Molecular Weight | 120.98 g/mol |
| CAS Number | 590-13-6 |
| Appearance | Liquid |
| Boiling Point | 58 °C (lit.) |
| Melting Point | -113 °C |
| Density | 1.423 g/mL at 25 °C (lit.) |
| Refractive Index (n20/D) | 1.4545 (lit.) |
| Flash Point | -34 °C (-29.2 °F) - closed cup |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of cis-1-bromo-1-propene.
¹H NMR (300 MHz, acetone):
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δ 6.28 (d): Corresponds to the vinylic proton on the carbon bearing the bromine atom.
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δ 6.23 (d): Represents the other vinylic proton.
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δ 1.72: Assigned to the methyl protons.
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J(H,H) = 6.9 Hz: The coupling constant between the two vinylic protons is characteristic of a cis-alkene.[2]
¹³C NMR: While detailed spectral data was not found in the immediate search, typical shifts for vinylic carbons in similar bromoalkenes would be expected in the range of 100-130 ppm.
Infrared (IR) Spectroscopy: Key IR spectral features would include C-H stretching from the methyl and vinylic groups, C=C stretching of the double bond, and the C-Br stretching frequency.
Experimental Protocols
Synthesis of Isomerically Pure cis-1-Bromo-1-propene
An improved method for the synthesis of isomerically pure cis-1-bromo-1-propene involves the bromodecarboxylation of erythro-2,3-dibromobutanoic acid.
Materials:
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erythro-2,3-dibromobutanoic acid
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Triethylamine (B128534) (Et₃N) or Diisopropylethylamine (EtN(i-Pr)₂)
Procedure:
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The bromodecarboxylation of erythro-2,3-dibromobutanoic acid is carried out in neat triethylamine or diisopropylethylamine.
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The reaction mixture is maintained at a temperature of 40 °C.
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This method has been reported to reproducibly yield isomerically pure cis-1-bromo-1-propene in 57% yield.
Purification
Fractional distillation is the primary method for purifying cis-1-bromo-1-propene and for separating it from its trans isomer. Given the close boiling points of the isomers, a distillation column with high theoretical plates is recommended for effective separation.
General Workflow for Synthesis of 1-Bromo-1-propene (Isomer Mixture)
A common route to a mixture of cis- and trans-1-bromo-1-propene is through the dehydrohalogenation of 1,2-dibromopropane.[3]
Reactivity and Applications in Drug Development
cis-1-Bromo-1-propene is a versatile reagent in organic synthesis, primarily utilized in cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. Its reactivity is centered around the polarized C-Br bond and the nucleophilicity of the double bond.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds and is widely used in the pharmaceutical industry. cis-1-Bromo-1-propene can be coupled with a variety of organoboron compounds in the presence of a palladium catalyst and a base.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
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cis-1-Bromo-1-propene (1.0 mmol)
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Arylboronic acid (1.2 mmol)
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Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.5 mol%)
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Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
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Solvent (e.g., Dioxane, Toluene, DMF)
Procedure:
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To a reaction vessel, add cis-1-bromo-1-propene, the arylboronic acid, and the base.
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Add the solvent and degas the mixture.
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Add the palladium catalyst under an inert atmosphere (e.g., Argon or Nitrogen).
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
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Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
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Purify the product by column chromatography.
Grignard Reagent Formation
cis-1-Bromo-1-propene can be used to prepare the corresponding Grignard reagent, (Z)-prop-1-en-1-ylmagnesium bromide. This organometallic reagent is a potent nucleophile and can react with a variety of electrophiles such as aldehydes, ketones, and esters to form new carbon-carbon bonds.
Safety and Handling
cis-1-Bromo-1-propene is a flammable liquid and vapor. It is also a skin, eye, and respiratory irritant. Handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
cis-1-Bromo-1-propene is a valuable and versatile building block in modern organic synthesis. Its well-defined stereochemistry and reactivity in key transformations like the Suzuki-Miyaura coupling make it an important tool for medicinal chemists and researchers in drug development. A thorough understanding of its properties, handling, and reaction protocols is essential for its effective and safe utilization in the laboratory.
